molecular formula C13H15N3O B11878503 n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide

n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B11878503
M. Wt: 229.28 g/mol
InChI Key: KOTYJEQTQQSODD-UHFFFAOYSA-N
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Description

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a cyclopropanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyrazole with pyridine derivatives under specific conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide is unique due to its specific fusion of the pyrazole and pyridine rings with a cyclopropanecarboxamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2-ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H15N3O/c1-2-10-12(14-13(17)9-6-7-9)11-5-3-4-8-16(11)15-10/h3-5,8-9H,2,6-7H2,1H3,(H,14,17)

InChI Key

KOTYJEQTQQSODD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC=CC2=C1NC(=O)C3CC3

Origin of Product

United States

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